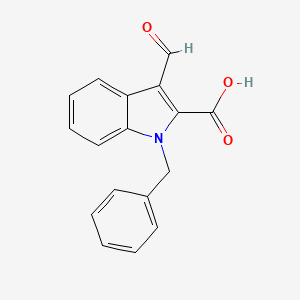

1-Benzyl-3-formyl-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-3-formyl-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a benzyl group, a formyl group, and a carboxylic acid group attached to the indole ring. The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-formyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole compound in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-3-formyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl chloride in the presence of aluminum chloride as a catalyst.

Major Products Formed:

Oxidation: 1-Benzyl-3-carboxy-1H-indole-2-carboxylic acid.

Reduction: 1-Benzyl-3-hydroxymethyl-1H-indole-2-carboxylic acid.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the effectiveness of indole-2-carboxylic acid derivatives, including 1-benzyl-3-formyl-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. The compound has demonstrated the ability to chelate magnesium ions within the active site of the integrase enzyme, which is crucial for viral replication.

Case Study: HIV-1 Integrase Inhibition

In a study published in Molecules, derivatives of indole-2-carboxylic acid were synthesized and evaluated for their inhibitory effects on HIV-1 integrase. The lead compound exhibited an IC50 value of 0.13 μM, indicating strong inhibitory activity. The structure–activity relationship (SAR) analysis revealed that modifications at the C3 position significantly enhanced activity through improved interactions with viral DNA via π–π stacking and hydrogen bonding .

| Compound | IC50 (μM) | Notable Structural Features |

|---|---|---|

| 20a | 0.13 | Long branch at C3, halogenated benzene at C6 |

| 3 | 12.41 | Indole core with carboxyl group |

Cancer Treatment

The compound has also shown promise in cancer therapy, particularly in breast cancer treatment. Research indicates that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Breast Cancer

In a notable study, this compound was evaluated for its cytotoxic effects against breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Synthesis and Functionalization

The versatility of this compound extends to its use as a building block in organic synthesis. Its formyl group allows for various functionalization reactions, making it a valuable intermediate in synthesizing more complex molecules.

C–H Arylation Reactions

A study demonstrated Pd(II)-catalyzed C–H arylation using indoles with carbonyl groups as directing groups. This method allows for selective arylation at the C3 position, leading to high yields of desired products .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| C–H Arylation | 75–87 | Pd(OAc)2 catalyst at 100 °C |

| Gram-scale reaction | 69 | Standard conditions |

Structure Optimization

The optimization of the indole scaffold has been a focus in enhancing its biological activity. By modifying substituents on the indole ring, researchers have been able to improve the potency and selectivity of these compounds against various biological targets.

Optimization Findings

Structural modifications at positions C2, C3, and C6 have been shown to significantly affect binding affinity and inhibitory activity against integrase and other targets. For example, introducing halogenated groups at specific positions enhances π–π interactions with target biomolecules .

Mécanisme D'action

The mechanism of action of 1-benzyl-3-formyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- 1-Benzyl-3-formyl-1H-indole-4-carboxylic acid

- 1-Benzyl-3-hydroxymethyl-1H-indole-2-carboxylic acid

- 1-Benzyl-3-carboxy-1H-indole-2-carboxylic acid

Comparison: 1-Benzyl-3-formyl-1H-indole-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the indole ring.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers. Continued research on this compound may lead to new discoveries and applications in drug development, industrial chemistry, and beyond.

Activité Biologique

1-Benzyl-3-formyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of both a formyl group and a carboxylic acid group on the indole ring, which enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A benzyl group that contributes to hydrophobic interactions.

- A formyl group that can participate in covalent bonding with nucleophilic residues in proteins.

- A carboxylic acid group that may enhance solubility and reactivity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Indole derivatives have been shown to inhibit the C-terminal domain of RNA polymerase II, which is crucial for transcription regulation. This inhibition can lead to altered gene expression profiles in cancer cells.

- Antiviral Activity : Similar indole derivatives have demonstrated potential as HIV integrase inhibitors, where modifications at specific positions (C2, C3, C6) enhance their binding affinity to the integrase enzyme .

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | KNS42 (paediatric GBM) | 0.33 |

| Derivative 20a | HIV integrase | 0.13 |

These findings suggest that structural modifications can significantly enhance the biological activity of indole derivatives against cancer cells and viral infections .

Antimicrobial and Anti-inflammatory Properties

This compound has also been investigated for its antimicrobial and anti-inflammatory effects. The presence of the carboxylic acid group may contribute to enhanced solubility in biological systems, facilitating its interaction with microbial targets and inflammatory pathways.

Case Studies

Several studies have explored the biological activity of indole derivatives related to this compound:

- Integrase Inhibition : A study demonstrated that structurally optimized indole derivatives exhibited IC50 values ranging from 0.13 μM to 6.85 μM against HIV integrase, indicating their potential as antiviral agents .

- Cytotoxicity Against Tumor Cells : Another investigation highlighted the cytotoxic effects of related indole compounds against malignant brain tumors, showcasing their potential in cancer therapy .

Propriétés

IUPAC Name |

1-benzyl-3-formylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-11-14-13-8-4-5-9-15(13)18(16(14)17(20)21)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNMGQNBAVRPRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.